molecular formula C22H18N4O B2405874 (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1310360-28-1

(E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2405874
CAS No.: 1310360-28-1
M. Wt: 354.413
InChI Key: YEKQGQQAFFJAIT-OEAKJJBVSA-N
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Description

The compound (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a methyl group at position 4, a phenyl group at position 3, and a naphthalen-1-ylmethylene hydrazide moiety. The (E)-configuration of the hydrazone bond is critical for maintaining planar geometry, which influences molecular interactions with biological targets .

Properties

IUPAC Name

4-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-20(17-9-3-2-4-10-17)24-25-21(15)22(27)26-23-14-18-12-7-11-16-8-5-6-13-19(16)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKQGQQAFFJAIT-OEAKJJBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with naphthalen-1-carbaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the hydrazone moiety (aryl/heteroaryl groups) and modifications to the pyrazole ring. Below is a comparative analysis:

Compound Name Substituents (R1, R2, R3) Key Physicochemical Features Biological Activity (Reported) References
(E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide R1 = CH₃, R2 = Ph, R3 = Naphthalen-1-ylmethylene High lipophilicity (logP ~4.2) Not explicitly reported; inferred from analogs N/A
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide R1 = CH₃, R2 = H, R3 = 4-MeO-Ph Moderate solubility due to methoxy group Anticancer (in silico docking)
(E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide R1 = CH₃, R2 = H, R3 = 4-NMe₂-Ph Enhanced electron-donating capacity Antibacterial (MIC: 8–32 µg/mL)
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide R1 = Ph, R2 = H, R3 = 2,4-Cl₂-Ph High halogen-induced polarity Antifungal (IC₅₀: 12.5 µM)
N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide R1 = 4-[(4-Me-Ph)CH₂O]-Ph, R3 = 2-OH-Naphthalene Increased H-bonding capacity Not reported; structural emphasis

Notes:

  • Electron Effects : Electron-donating groups (e.g., -NMe₂, -OMe) enhance charge transfer interactions, while electron-withdrawing groups (e.g., -Cl) improve electrophilicity .

Computational and Crystallographic Insights

  • DFT Studies : The 4-methoxy analog exhibited a smaller HOMO-LUMO gap (3.8 eV vs. 4.2 eV for dichloro derivative), correlating with higher reactivity .
  • Crystal Packing : Hydrazones with hydroxyl or methoxy substituents (e.g., 2-hydroxy-naphthyl) form intermolecular H-bonds, stabilizing supramolecular architectures .

Biological Activity

(E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is C21H20N4C_{21}H_{20}N_4, and its structure can be represented as follows:

 E 4 methyl N naphthalen 1 ylmethylene 3 phenyl 1H pyrazole 5 carbohydrazide\text{ E 4 methyl N naphthalen 1 ylmethylene 3 phenyl 1H pyrazole 5 carbohydrazide}

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, a study evaluated several pyrazole derivatives, including similar structures to the target compound, against various pathogens. The results showed significant inhibition zones for compounds with structural similarities, indicating the potential of (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide in combating bacterial infections.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound IDPathogen TestedMIC (µg/mL)Inhibition Zone (mm)
4aStaphylococcus aureus0.2220
5aE. coli0.2518
7bPseudomonas aeruginosa0.3019
Target Varied Varied Varied

Anticancer Activity

The compound's potential anticancer properties have also been investigated. A structure-activity relationship (SAR) analysis revealed that pyrazole derivatives can effectively inhibit cancer cell proliferation. Notably, compounds with naphthalene moieties exhibited enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study focusing on the cytotoxic effects of pyrazole derivatives, (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide was tested against A431 and Jurkat cell lines. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A4315.010
Jurkat4.59

The biological activity of (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis in pathogens and cancer cells. The presence of the hydrazone functional group is believed to enhance its reactivity and interaction with biological targets.

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